Tigecycline hydrate

Description

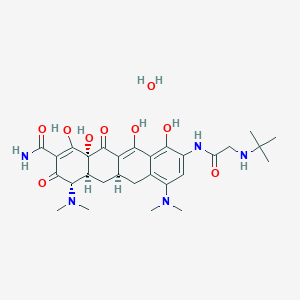

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGZODNQTKYJAW-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746698 | |

| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229002-07-6 | |

| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1229002-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tigecycline: A Glycylcycline Antibiotic Derivative of Minocycline - A Technical Guide

Introduction

Tigecycline, marketed under the brand name Tygacil, represents a significant advancement in antibiotic therapy as the first clinically approved member of the glycylcycline class.[1] Developed in response to the rising threat of antibiotic-resistant bacteria, tigecycline is a semi-synthetic derivative of minocycline, a second-generation tetracycline.[1][2] Its unique structural modification, the addition of an N,N-dimethylglycylamido moiety at the 9-position of the minocycline core, endows it with a broader spectrum of activity and the ability to overcome common tetracycline resistance mechanisms.[2][3] This guide provides an in-depth technical overview of tigecycline, tailored for researchers, scientists, and drug development professionals. It covers its chemical synthesis, mechanism of action, antimicrobial spectrum, resistance patterns, pharmacokinetic profile, and the experimental protocols used in its evaluation.

Chemical Synthesis

The synthesis of tigecycline is a multi-step process that starts with minocycline. The key transformation involves the introduction of a glycylamido group at the C9 position of the tetracycline ring, a modification that is crucial for its enhanced antibacterial properties.

The general synthetic route from minocycline hydrochloride involves three primary stages:

-

Nitration : Minocycline is treated with a nitrating agent, typically in concentrated sulfuric acid, to introduce a nitro group at the 9-position.[4][5]

-

Reduction : The 9-nitro group is then reduced to a 9-amino group. This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst.[4][6]

-

Acylation : The final step is the acylation of the 9-aminominocycline intermediate with an N-tert-butylglycyl chloride derivative to yield tigecycline.[4][7]

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2] Like other tetracyclines, it binds to the 30S ribosomal subunit. However, the presence of the 9-t-butylglycylamido side chain significantly enhances its binding affinity and alters its interaction with the ribosome.[1][8]

Key aspects of its mechanism include:

-

High-Affinity Ribosomal Binding : Tigecycline binds to the bacterial 70S ribosome with an affinity approximately five times greater than that of minocycline and over 100 times greater than tetracycline.[2] Biophysical analyses have measured the dissociation constant (Kd) for tigecycline with the 30S subunit to be in the nanomolar range (10⁻⁸ M), compared to micromolar ranges for minocycline (10⁻⁷ M) and tetracycline (>10⁻⁶ M).[8]

-

A-Site Blockade : By binding to the A site on the 30S subunit, tigecycline sterically hinders the entry of aminoacyl-tRNA molecules.[3][9][10] This action effectively halts the elongation of peptide chains, thereby arresting protein synthesis.[1][11]

-

Overcoming Resistance : The bulky glycylamido substituent provides a steric hindrance that prevents the action of ribosomal protection proteins (e.g., TetM), a primary mechanism of tetracycline resistance.[10][12][13] Furthermore, tigecycline is a poor substrate for the tetracycline-specific efflux pumps (e.g., Tet(A)-Tet(E)), the other major resistance mechanism.[3][14]

Antimicrobial Spectrum

Tigecycline possesses a broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[14][15] Its activity is particularly notable against multidrug-resistant (MDR) pathogens.

-

Gram-Positive Aerobes : Active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][14]

-

Gram-Negative Aerobes : Demonstrates activity against many Enterobacterales, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, as well as Acinetobacter baumannii.[14][16]

-

Anaerobes : Covers a range of anaerobic organisms, including Bacteroides fragilis.[2][15]

-

Notable Gaps : Tigecycline has no clinically relevant activity against Pseudomonas aeruginosa or Proteus species.[2][16]

Table 1: In Vitro Activity of Tigecycline against Key Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | 0.12 - 0.25 | 0.25 - 0.5 | [14][17] |

| Enterococcus faecalis (VRE) | 0.06 | 0.12 | [14] |

| Streptococcus pneumoniae (Pen-R) | ≤0.06 | 0.12 | [14] |

| Escherichia coli (ESBL+) | 0.25 | 0.5 | [17] |

| Klebsiella pneumoniae (ESBL+) | 0.5 - 1.0 | 1.0 - 2.0 | [17][18] |

| Acinetobacter baumannii (MDR) | 1.0 - 2.0 | 2.0 - 4.0 | [17][19] |

| Bacteroides fragilis | 0.25 | 1.0 | [14] |

Note: MIC values can vary based on testing methodology and geographic location.

Mechanisms of Resistance

While tigecycline was designed to evade common tetracycline resistance mechanisms, acquired resistance has emerged, particularly in Gram-negative bacteria.[20] The primary mechanisms do not involve ribosomal protection or classic Tet efflux pumps.

-

Efflux Pump Overexpression : The most prevalent mechanism is the upregulation of natively encoded, multidrug-resistant (MDR) efflux pumps of the Resistance-Nodulation-Division (RND) superfamily.[20][21]

-

In Acinetobacter baumannii, overexpression of the AdeABC pump is a major contributor.[22]

-

In Enterobacterales like Klebsiella pneumoniae and E. coli, the AcrAB-TolC system is the primary pump involved.[20][21] Mutations in regulatory genes such as ramA, marA, soxS, or acrR can lead to pump overexpression.[23]

-

-

Enzymatic Modification : The acquisition of certain tet(X) genes, which encode a flavin-dependent monooxygenase, can confer high-level resistance.[20] This enzyme modifies tigecycline, rendering it inactive.[20]

-

Target Site Mutations : Although less common, mutations in ribosomal genes, specifically in the 30S subunit, have been identified as a potential source of resistance.[20]

Pharmacokinetics and Pharmacodynamics

Tigecycline is administered intravenously and exhibits a unique pharmacokinetic profile characterized by rapid and extensive tissue distribution.[24]

Table 2: Pharmacokinetic Parameters of Tigecycline (Standard Dosing)

| Parameter | Value | Reference(s) |

| Dosing Regimen | 100 mg loading dose, then 50 mg q12h | [1][25] |

| Protein Binding | 71–89% (concentration-dependent) | [2][11] |

| Volume of Distribution (Vd) | 7–10 L/kg | [11][25] |

| Elimination Half-life (t½) | ~42 hours | [2][24] |

| Systemic Clearance | 0.2–0.3 L/h/kg | [11][25] |

| Route of Elimination | Primarily biliary/fecal (59%), renal (33%) | [2][24] |

| Hepatic Impairment | Dose adjustment needed in severe (Child-Pugh C) cases | [1] |

The primary pharmacodynamic (PD) index associated with tigecycline efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[25][26] Due to its large volume of distribution, serum concentrations are low, but tissue concentrations can be significantly higher.[27]

Clinical Efficacy

Tigecycline is approved by the FDA for complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP).[14][28] Clinical trials have demonstrated its non-inferiority to standard-of-care comparators.

Table 3: Clinical Efficacy of Tigecycline in Phase 3 Trials

| Indication | Comparator(s) | Tigecycline Cure Rate (%) | Comparator Cure Rate (%) | Population | Reference(s) |

| cSSSI | Vancomycin + Aztreonam | 86.5 | 88.6 | Clinically Evaluable | [14][16] |

| cIAI | Imipenem/Cilastatin | 86.1 | 86.2 | Clinically Evaluable | [14][16] |

| CABP | Levofloxacin | 89.7 | 86.3 | Clinically Evaluable | [29] |

Note: Cure rates are based on test-of-cure assessments. Despite these findings, a "black box" warning was issued by the FDA due to a small but statistically significant increase in all-cause mortality observed in a pooled analysis of clinical trials, particularly in ventilator-associated pneumonia, an off-label use.[2]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro susceptibility of bacteria to tigecycline is determined by measuring the MIC. Standardized methods are crucial, as results can be influenced by the testing conditions.

Protocol: Broth Microdilution (Reference Method)

-

Medium Preparation : Prepare cation-adjusted Mueller-Hinton Broth (MHB). For tigecycline, it is critical to use freshly prepared medium (less than 12 hours old) as dissolved oxygen can degrade the drug and falsely elevate MICs.[30]

-

Inoculum Preparation : Culture the bacterial isolate on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution : Prepare serial two-fold dilutions of tigecycline in a 96-well microtiter plate using the fresh MHB to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).

-

Inoculation : Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation : Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading the MIC : The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.[18]

Other Accepted Methods :

-

Agar Dilution : Similar to broth microdilution, but the antibiotic is incorporated into agar plates before inoculation.[17][18]

-

Etest : A gradient diffusion method using a plastic strip impregnated with a predefined gradient of tigecycline. The MIC is read where the elliptical zone of inhibition intersects the strip.[19][31]

In Vivo Efficacy Assessment (Murine Pneumonia Model)

Animal models are essential for evaluating the in vivo efficacy of antibiotics. The murine pneumonia model is commonly used for respiratory pathogens.

-

Infection Induction : C57BL/6 mice are rendered transiently neutropenic (e.g., via cyclophosphamide) to establish a robust infection.[32]

-

Bacterial Challenge : Mice are anesthetized and intranasally inoculated with a standardized suspension of the test organism (e.g., Acinetobacter baumannii or Streptococcus pneumoniae).[32][33]

-

Treatment Initiation : At a set time post-infection (e.g., 2 hours), treatment is initiated. Tigecycline is administered subcutaneously or intravenously at various dosing regimens. A control group receives a placebo (e.g., saline).[33]

-

Efficacy Endpoints :

-

Bacterial Burden : At 24 or 48 hours post-treatment initiation, mice are euthanized, and their lungs are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue). A significant reduction compared to the control group indicates efficacy.[32]

-

Survival : In lethal infection models, mice are monitored for a defined period (e.g., 7 days), and survival rates between treatment and control groups are compared.[32]

-

Ribosomal Binding Assays

These assays quantify the interaction between an antibiotic and its ribosomal target.

Protocol: Fe²⁺-Mediated Cleavage Mapping

This technique maps the drug's binding site on the 16S rRNA.

-

Complex Formation : Tigecycline is known to chelate divalent cations. Fe²⁺ is used to replace the natural Mg²⁺ ion complexed with the drug.[12]

-

Ribosome Binding : The Tigecycline-Fe²⁺ complex is incubated with isolated 70S ribosomes, allowing it to bind to its target site.

-

Hydroxyl Radical Generation : Hydrogen peroxide (H₂O₂) is added. The bound Fe²⁺ generates highly reactive, short-lived hydroxyl radicals in its immediate vicinity.[12]

-

rRNA Cleavage : These radicals cleave the rRNA backbone near the tigecycline binding site.

-

Analysis : The rRNA is isolated, and the cleavage sites are identified using primer extension analysis. This reveals the specific nucleotides of the 16S rRNA that are in close proximity to the bound antibiotic.[12]

Tigecycline is a potent glycylcycline antibiotic that has become an important tool in combating infections caused by multidrug-resistant bacteria. Its rational design, stemming from the minocycline scaffold, resulted in a molecule capable of overcoming prevalent tetracycline resistance mechanisms through enhanced ribosomal binding. While its clinical utility is well-established for approved indications, the emergence of resistance, primarily through efflux pump overexpression, underscores the need for continued surveillance and stewardship. The experimental protocols detailed herein form the basis for its preclinical and clinical evaluation, providing the data necessary for understanding its activity and guiding its appropriate use in medicine. For the research community, tigecycline serves as a successful example of modifying an existing antibiotic class to address the evolving challenge of antimicrobial resistance.

References

- 1. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tigecycline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 5. CN103044281A - Preparation method of high-purity tigecycline - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN102276497A - Method for synthesizing tigecycline - Google Patents [patents.google.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Tygacil (tigecycline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 11. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. droracle.ai [droracle.ai]

- 16. Tigecycline: a novel broad-spectrum antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. Comparative Evaluation of Seven Tigecycline Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. journal.hep.com.cn [journal.hep.com.cn]

- 21. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 22. Frontiers | Resistance mechanisms of tigecycline in Acinetobacter baumannii [frontiersin.org]

- 23. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. dovepress.com [dovepress.com]

- 26. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. clinicaltrials.eu [clinicaltrials.eu]

- 29. pfizermedical.com [pfizermedical.com]

- 30. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Efficacy of tigecycline vs. imipenem in the treatment of experimental Acinetobacter baumannii murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Tigecycline Therapy Significantly Reduces the Concentrations of Inflammatory Pulmonary Cytokines and Chemokines in a Murine Model of Mycoplasma pneumoniae Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity for Tigecycline Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline, the first clinically available antibiotic in the glycylcycline class, represents a significant advancement in combating multi-drug resistant (MDR) bacteria. A derivative of minocycline, its unique chemical structure allows it to overcome common tetracycline resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the in vitro spectrum of activity of tigecycline hydrate. It summarizes extensive quantitative data on its efficacy against a broad range of Gram-positive, Gram-negative, and anaerobic bacteria, including clinically important resistant phenotypes. Detailed experimental protocols for susceptibility testing are provided, alongside visualizations of its mechanism of action and key resistance pathways to offer a comprehensive resource for the scientific community.

Introduction

Tigecycline is a bacteriostatic agent that inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit, thereby preventing the entry of amino-acyl tRNA molecules into the A site of the ribosome.[4][5][6][7] This action effectively halts the elongation of peptide chains. A key feature of tigecycline is the glycylamido moiety attached to the 9-position of the minocycline core, which confers a broader spectrum of activity and enables it to evade the two primary mechanisms of tetracycline resistance: ribosomal protection and drug-specific efflux pumps.[1][4][7][8][9] Consequently, tigecycline has demonstrated potent in vitro activity against a wide array of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and Acinetobacter baumannii.[2]

In Vitro Spectrum of Activity

The in vitro activity of tigecycline has been extensively evaluated against a global collection of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for key bacterial pathogens.

Gram-Positive Aerobes

Tigecycline demonstrates potent activity against a wide range of Gram-positive aerobes, including strains with notable resistance to other antibiotics.

| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 | 0.25 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 0.25 | 0.5 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.015 | 0.03 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.015 - 0.06 | 0.03 - 0.125 |

| Streptococcus pyogenes | Macrolide-Resistant | 0.03 | 0.03 |

| Enterococcus faecalis | Vancomycin-Susceptible | 0.12 | 0.25 - 0.5 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.125 | 0.25 |

Data compiled from multiple sources.[3][10][11][12][13][14]

Gram-Negative Aerobes

Tigecycline is active against many clinically significant Gram-negative aerobes, although intrinsic resistance is observed in Pseudomonas aeruginosa and Proteus spp.[9][15]

| Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ESBL-Negative | 0.25 | 0.5 |

| Escherichia coli | ESBL-Positive | 0.25 | 0.5 |

| Klebsiella pneumoniae | ESBL-Negative | 0.5 | 1 |

| Klebsiella pneumoniae | ESBL-Positive | 0.5 | 2 |

| Enterobacter cloacae | - | 0.25 | 1 |

| Acinetobacter baumannii | Multi-drug Resistant | 0.5 | 1 - 2 |

| Stenotrophomonas maltophilia | - | 0.5 | 2 |

Data compiled from multiple sources.[8][10][12][14][15][16]

Anaerobic Bacteria

Tigecycline exhibits broad activity against anaerobic bacteria, making it a potential therapeutic option for polymicrobial infections.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 0.5 | 4 |

| Prevotella spp. | 0.25 | 2 |

| Clostridium difficile | - | 0.25 |

| Gram-positive anaerobes (general) | 0.06 - 0.12 | 0.25 |

| Gram-negative anaerobes (general) | 0.25 | 2 |

Data compiled from multiple sources.[3][17][18][19]

Experimental Protocols

The determination of tigecycline's in vitro activity is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution

Broth microdilution is a standard laboratory method used to determine the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Tigecycline Solutions: A stock solution of this compound is prepared in an appropriate solvent (e.g., sterile distilled water). Serial two-fold dilutions are then made to achieve the desired concentration range.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates to obtain isolated colonies. A suspension of the colonies is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Microtiter Plate Inoculation: Standard 96-well microtiter plates containing serial dilutions of tigecycline in cation-adjusted Mueller-Hinton broth are inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, incubation is performed in an anaerobic environment for 42-48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.

Etest

The Etest is a gradient diffusion method that provides a quantitative MIC value.

Protocol:

-

Inoculum Preparation: A bacterial suspension is prepared to a 0.5 McFarland standard as described for broth microdilution.

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Application of Etest Strip: An Etest strip, which contains a predefined gradient of tigecycline, is applied to the surface of the agar.

-

Incubation: The plate is incubated under the same conditions as for broth microdilution.

-

MIC Determination: After incubation, an elliptical zone of inhibition is formed around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

It is important to note that discrepancies between broth microdilution and Etest results have been observed for certain organisms, such as Acinetobacter baumannii and Serratia marcescens.[10][12]

Mechanism of Action and Resistance

Mechanism of Action

Tigecycline's mechanism of action involves the inhibition of bacterial protein synthesis.

References

- 1. Tigecycline for the treatment of infections due to resistant Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 5. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In Vitro Activities of Tigecycline (GAR-936) against Recently Isolated Clinical Bacteria in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]

- 10. In Vitro Activity of Tigecycline against Gram-Positive and Gram-Negative Pathogens as Evaluated by Broth Microdilution and Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Activities of Tigecycline (GAR-936), Daptomycin, and Comparative Antimicrobial Agents against Glycopeptide-Intermediate Staphylococcus aureus and Other Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of tigecycline against gram-positive and gram-negative pathogens as evaluated by broth microdilution and Etest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro activity of tigecycline and comparators against a European collection of anaerobes collected as part of the Tigecycline Evaluation and Surveillance Trial (T.E.S.T.) 2010-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activities of tigecycline against recently isolated Gram-negative anaerobic bacteria in Greece, including metronidazole-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

The Discovery and Development of Tigecycline (GAR-936): A Technical Guide

Introduction

Tigecycline, marketed under the brand name Tygacil, represents a significant advancement in the fight against multidrug-resistant (MDR) bacteria. As the first clinically approved member of the glycylcycline class of antibiotics, it was developed to address the growing challenge of resistance to older tetracyclines and other antimicrobial agents.[1][2][3] Tigecycline is a semisynthetic derivative of minocycline and exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2][4] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to tigecycline (formerly GAR-936).

Rationale for Development and Chemical Synthesis

The development of tigecycline was driven by the urgent need for novel antibiotics effective against bacteria that had acquired resistance to traditional tetracyclines. The two primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins, which prevent the drug from binding to its target.[2][3][5] The goal was to create a tetracycline analog that could overcome these resistance mechanisms while retaining broad-spectrum activity.[4]

Structure-Activity Relationship (SAR)

Researchers discovered that chemical modifications at the 9-position of the tetracycline D-ring could restore activity against resistant strains.[4] This led to the synthesis of a new class of tetracyclines called glycylcyclines. Tigecycline is a 9-t-butylglycylamido derivative of minocycline.[6][7] This bulky substituent at the 9-position creates steric hindrance, which is believed to be key to its ability to overcome efflux pumps and ribosomal protection mechanisms.[2][5]

Chemical Synthesis

The synthesis of tigecycline typically starts from minocycline. The general process involves a multi-step synthesis:[8][9][10]

-

Nitration: Minocycline is nitrated at the 9-position using a nitrating agent like nitric acid in sulfuric acid to produce 9-nitrominocycline.[8][10]

-

Reduction: The nitro group of 9-nitrominocycline is then reduced to an amino group, forming 9-aminominocycline. This is often achieved through catalytic hydrogenation.[8][9][10]

-

Acylation: Finally, 9-aminominocycline is acylated with an N-tert-butylglycyl chloride derivative to yield tigecycline.[8][11]

Mechanism of Action

Tigecycline, like other tetracyclines, inhibits bacterial protein synthesis. It binds to the bacterial 30S ribosomal subunit, specifically blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome.[1][2][3][5] This action prevents the incorporation of amino acids into the growing peptide chain, leading to a bacteriostatic effect.[12][13] However, against certain pathogens like S. pneumoniae and L. pneumophila, tigecycline has demonstrated bactericidal activity.[1][4]

Overcoming Resistance

The key advantage of tigecycline is its ability to circumvent the two major tetracycline resistance mechanisms:[2][3][5]

-

Ribosomal Protection: The bulky N,N-dimethylglycylamido side chain at the 9-position enhances its binding affinity to the ribosome, making it less susceptible to dislodgement by ribosomal protection proteins.[2] Studies have shown that tigecycline binds to the 70S ribosome with a much greater affinity than minocycline and tetracycline.[1]

-

Efflux Pumps: The structural modification also reduces its recognition and transport by bacterial efflux pumps.[2]

References

- 1. Tigecycline - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Preclinical pharmacology of GAR-936, a novel glycylcycline antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro activity of tigecycline (GAR-936) tested against 11,859 recent clinical isolates associated with community-acquired respiratory tract and gram-positive cutaneous infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activities of the Glycylcycline Tigecycline (GAR-936) against 1,924 Recent European Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tigecycline synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2009052152A2 - Tigecycline and methods of preparing intermediates - Google Patents [patents.google.com]

- 11. CN101450916B - Synthetic method of tigecycline - Google Patents [patents.google.com]

- 12. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 13. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

Tigecycline Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tigecycline hydrate, a broad-spectrum glycylcycline antibiotic. The document covers its core chemical properties, mechanism of action, and detailed experimental protocols relevant to its study and application in drug development.

Core Chemical Properties

This compound is a derivative of minocycline and the first clinically available member of the glycylcycline class of antibiotics.[1][2] Its chemical structure is specifically designed to overcome common mechanisms of tetracycline resistance.[1][3]

| Property | Value | References |

| Molecular Formula | C₂₉H₃₉N₅O₈ · xH₂O | [4][5] |

| Molecular Weight | 585.65 g/mol (anhydrous basis) | [4][5] |

| Appearance | Off-white to yellow-brown powder | [4] |

| CAS Number | 1229002-07-6 | [4][5] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][6] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][3][7] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and inhibiting bacterial growth.[1][2][7] Notably, tigecycline's affinity for the 70S ribosome is significantly higher than that of minocycline and tetracycline, contributing to its enhanced potency.[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC of tigecycline is crucial for assessing its antibacterial potency. The broth microdilution method is a standard procedure.

Methodology:

-

Media Preparation: Prepare fresh (less than 12 hours old) cation-adjusted Mueller-Hinton Broth (MHB).[8][9] The age of the media is critical as tigecycline can oxidize in aged media, leading to falsely elevated MIC values.[9][10]

-

Tigecycline Dilution Series: Prepare a serial two-fold dilution of tigecycline in MHB in a 96-well microtiter plate. Concentrations typically range from 0.0313 to 32 µg/mL.[11]

-

Bacterial Inoculum Preparation: Culture the bacterial strain to be tested and dilute it to a concentration of 0.5 McFarland standard.[11] Further dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 37°C for 16-20 hours.[11]

-

MIC Reading: The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the bacteria.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of tigecycline in bulk and pharmaceutical dosage forms.

Methodology:

-

Chromatographic System: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is typically used.[12][13]

-

Stationary Phase: A C18 column (e.g., Sunsil C18, 150 mm x 4.6mm, 5µm) is a common choice.[12]

-

Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.5 with acetic acid) in a 70:30 ratio is an effective mobile phase.[12]

-

Flow Rate: A flow rate of 0.8 mL/min is generally applied.[12]

-

Detection: UV detection at a wavelength of 250 nm is used to monitor the eluting compound.[12]

-

Sample Preparation:

-

Prepare a standard stock solution by dissolving a known weight of tigecycline in the mobile phase.

-

Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 5-40 µg/mL.[12]

-

Inject the standards to generate a calibration curve.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the calibration curve.

-

-

Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The concentration of tigecycline is determined by comparing the peak area of the sample to the calibration curve.

This guide provides foundational information for researchers and professionals working with this compound. For more specific applications and advanced analytical techniques, consulting the primary literature is recommended.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 4. ≥98% (HPLC), bacterial protein synthesis inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Tigecycline - Wikipedia [en.wikipedia.org]

- 7. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation and Reproducibility Assessment of Tigecycline MIC Determinations by Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Drug Monitoring of Tigecycline in 67 Infected Patients and a Population Pharmacokinetics/Microbiological Evaluation of A. baumannii Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. sciforum.net [sciforum.net]

Navigating the Fortress: A Technical Guide to Tigecycline Resistance Mechanisms in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline, a broad-spectrum glycylcycline antibiotic, has been a critical last-resort treatment against multidrug-resistant (MDR) Gram-negative bacteria. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This technical guide provides an in-depth exploration of the core mechanisms governing tigecycline resistance in Gram-negative bacteria. We delve into the critical roles of efflux pump overexpression, enzymatic inactivation, and ribosomal alterations. This guide offers detailed experimental protocols for studying these phenomena, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to clarify complex biological pathways and workflows. Understanding these resistance strategies at a molecular level is paramount for the development of novel therapeutics and strategies to preserve the utility of this vital antibiotic.

Core Mechanisms of Tigecycline Resistance

Tigecycline was designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection.[1] Its bulky t-butylglycylamido side chain sterically hinders its recognition by many common tetracycline-specific efflux pumps and enhances its binding affinity to the ribosome.[2] Despite these advantages, Gram-negative bacteria have evolved sophisticated strategies to counteract tigecycline. The principal mechanisms of resistance are:

-

Overexpression of Resistance-Nodulation-Division (RND) Efflux Pumps: This is the most frequently observed mechanism of tigecycline resistance in Gram-negative bacteria.[1][3][4] Unlike tetracycline-specific efflux pumps, RND family pumps, such as AcrAB-TolC in Enterobacterales and AdeABC, AdeFGH, and AdeIJK in Acinetobacter baumannii, have broad substrate profiles and can effectively extrude tigecycline from the bacterial cell.[1][4]

-

Enzymatic Inactivation: The emergence of plasmid-mediated tet(X) genes represents a significant and alarming development in tigecycline resistance.[5][6] These genes encode flavin-dependent monooxygenases that chemically modify and inactivate tigecycline, conferring high-level resistance.[5][6][7]

-

Ribosomal Alterations: While less common in Gram-negative bacteria compared to Gram-positives, mutations in ribosomal components can reduce tigecycline's binding affinity. Mutations in the rpsJ gene, which encodes the S10 ribosomal protein, have been identified as contributing to tigecycline resistance in Acinetobacter baumannii.[8]

Data Presentation: Quantitative Analysis of Tigecycline Resistance

The following tables summarize quantitative data on tigecycline resistance, providing a comparative overview of minimum inhibitory concentrations (MICs) associated with different resistance mechanisms.

Table 1: Impact of Efflux Pump Overexpression on Tigecycline MICs

| Bacterial Species | Resistance Mechanism | Wild-Type/Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) | Fold Increase in MIC | Reference(s) |

| Klebsiella pneumoniae | ramR mutation leading to AcrAB-TolC overexpression | 0.25 - 2 | 4 - 16 | 8 to >64 | [3][9] |

| Klebsiella pneumoniae | Knockout of acrB in a resistant strain | 2 | 32 | 16 | [10][11] |

| Klebsiella pneumoniae | Knockout of acrB and tet(A) in a resistant strain | 0.25 | 32 | 128 | [10][11] |

| Escherichia coli | Overexpression of AcrAB | - | - | Significant increase | [4] |

| Morganella morganii | Inactivation of AcrAB | - | - | 130-fold reduction | [12][13] |

| Acinetobacter baumannii | Overexpression of AdeABC (due to adeS mutation) | 0.125 | 2 - 16 | 16 to 128 | [14] |

Table 2: Impact of Enzymatic Inactivation on Tigecycline MICs

| Bacterial Species | Resistance Gene | Host Strain MIC (µg/mL) | Transformant MIC (µg/mL) | Fold Increase in MIC | Reference(s) |

| Escherichia coli | tet(X4) | 0.25 | 16 | 64 | [5] |

| Klebsiella pneumoniae | tet(X4) | - | >32 | - | |

| Acinetobacter baumannii | tet(X6) | - | 4 - 8 | - | [8] |

Table 3: Prevalence of Tigecycline Resistance Mechanisms

| Resistance Mechanism | Bacterial Group | Prevalence | Geographic Region | Reference(s) |

| ramR mutations | Tigecycline-non-susceptible K. pneumoniae | 88.5% (23/26 isolates) | - | [3] |

| tet(X4) | E. coli from various sources (pigs, pork) | 0.65% (4/618 isolates) | Yangzhou, China | [15] |

| tet(X4) | Fecal samples from healthy individuals | 1.6% (4/245 samples) | Shenzhen, China | [2] |

| Active Efflux Pumps | Tigecycline-resistant A. baumannii | 23.07% (phenotypic detection) | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate tigecycline resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of tigecycline, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07.[17][18]

Protocol:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (ca-MHB). Crucially, for tigecycline testing, the broth must be prepared fresh (less than 12 hours old) to prevent oxidative degradation of the antibiotic, which can lead to falsely elevated MIC values. [7][19]

-

Tigecycline Stock Solution: Prepare a stock solution of tigecycline in sterile distilled water. Aliquot and store at -70°C.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of tigecycline in ca-MHB to achieve the desired concentration range (e.g., 0.03 to 64 µg/mL).

-

Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend colonies in saline or ca-MHB to match a 0.5 McFarland turbidity standard. Dilute this suspension in ca-MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to tigecycline resistance by measuring the MIC in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI indicates the involvement of active efflux.

Protocol:

-

EPI Selection: Phenylalanine-arginine β-naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) are commonly used broad-spectrum EPIs.[10][11][20]

-

MIC Determination with EPI: Perform the broth microdilution MIC assay as described in section 3.1. For each tigecycline concentration, prepare a parallel set of wells containing a fixed, sub-inhibitory concentration of the EPI (e.g., 25-40 mg/L for PAβN, 3 mg/L for CCCP).[16][20]

-

Data Analysis: Compare the tigecycline MIC obtained in the absence of the EPI to the MIC obtained in the presence of the EPI. A ≥4-fold decrease in MIC suggests that an efflux pump is contributing to the resistance phenotype.[10][11]

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol quantifies the mRNA expression levels of efflux pump genes (e.g., acrB, adeB) and their regulators (e.g., ramA, marA) to assess upregulation.

Protocol:

-

Bacterial Culture and RNA Extraction: Grow bacterial cultures to the mid-logarithmic phase. Extract total RNA using a commercial kit, ensuring complete removal of DNA contamination with a DNase treatment step.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a thermocycler and a SYBR Green-based detection method.

-

Primers: Design or use validated primers specific to the target genes (e.g., acrB, ramA) and a housekeeping gene (e.g., rpoB, gyrB) for normalization.

-

Reaction Setup: Prepare a reaction mixture containing cDNA, primers, and SYBR Green master mix.

-

Cycling Conditions: Use standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Calculate the relative expression of the target genes using the 2^−ΔΔCT method, normalizing to the expression of the housekeeping gene and comparing the resistant isolate to a susceptible control strain.

Detection and Analysis of Resistance Genes

This involves standard molecular biology techniques to identify and characterize genes like tet(X) or mutations in regulatory genes like ramR.

Protocol:

-

DNA Extraction: Isolate genomic DNA (for chromosomal genes) or plasmid DNA from the bacterial isolate.

-

PCR Amplification: Use PCR with specific primers to amplify the target gene (e.g., tet(X4), ramR, rpsJ).[10][11]

-

Gel Electrophoresis: Visualize the PCR product on an agarose gel to confirm the presence and size of the amplicon.

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing to identify the specific gene variant or to detect mutations by comparing the sequence to a wild-type reference.

-

(Optional) Cloning and Transformation: To confirm the function of a putative resistance gene (e.g., a novel tet(X) variant), clone the gene into an expression vector and transform it into a susceptible host strain (e.g., E. coli DH5α).[21] Determine the MIC of the transformant to confirm that the gene confers tigecycline resistance.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key regulatory pathways and experimental workflows.

Caption: Regulation of RND efflux pumps in Gram-negative bacteria.

Caption: Workflow for investigating efflux-mediated tigecycline resistance.

Caption: Workflow for confirming Tet(X)-mediated tigecycline resistance.

Conclusion and Future Directions

Tigecycline resistance in Gram-negative bacteria is a multifaceted problem predominantly driven by the overexpression of RND-type efflux pumps and, increasingly, by the enzymatic activity of Tet(X) monooxygenases. The methodologies and data presented in this guide provide a framework for researchers to investigate, quantify, and understand these resistance mechanisms. Continuous surveillance is crucial to monitor the prevalence and evolution of these resistance determinants. For drug development professionals, this detailed molecular understanding is essential for designing next-generation antibiotics that can either evade these resistance mechanisms or be co-administered with inhibitors that restore the activity of existing drugs. The future of combating tigecycline resistance lies in a combined approach of robust surveillance, mechanistic research, and innovative drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Tigecycline Resistance among Klebsiella pneumoniae Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmid-encoded tet(X) genes that confer high-level tigecycline resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissemination and prevalence of plasmid-mediated high-level tigecycline resistance gene tet (X4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Outbreak of tet(X6)-Carrying Tigecycline-Resistant Acinetobacter baumannii Isolates with a New Capsular Type at a Hospital in Taiwan [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. AcrAB-TolC efflux pump overexpression and <i>tet(A)</i> gene mutation increase tigecycline resistance in <i>Klebsiella pneumoniae</i> - ProQuest [proquest.com]

- 11. AcrAB-TolC efflux pump overexpression and tet(A) gene mutation increase tigecycline resistance in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Tigecycline Efflux as a Mechanism for Nonsusceptibility in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Distribution and spread of tigecycline resistance gene tet(X4) in Escherichia coli from different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of efflux pumps in reduced susceptibility to tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel mutation of ramR involved in tigecycline resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 19. Stabilization of tigecycline solutions during susceptibility testing of microorganisms by broth microdilution method - Kosilova - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]

- 20. Efflux pump inhibition assay [bio-protocol.org]

- 21. Rapid and Accurate Antibiotic Susceptibility Determination of tet(X)-Positive E. coli Using RNA Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Tigecycline's Impact on Mitochondrial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the antibiotic tigecycline and mitochondrial protein synthesis. Drawing upon a comprehensive review of scientific literature, this document details the core mechanism of action, presents quantitative data on its effects, outlines detailed experimental protocols for investigation, and visualizes the involved biological pathways.

Core Mechanism of Action: Targeting the Mitoribosome

Tigecycline, a glycylcycline antibiotic, exerts its primary effect on eukaryotic cells by inhibiting mitochondrial protein synthesis. This off-target effect is a direct consequence of the evolutionary similarities between bacterial and mitochondrial ribosomes. The core of tigecycline's mechanism is its high-affinity binding to the 55S mitochondrial ribosome (mitoribosome), while having a negligible impact on the 80S cytoplasmic ribosomes at clinically relevant concentrations.[1][2]

Cryo-electron microscopy studies have revealed that tigecycline obstructs the mitoribosome at two critical sites:

-

The A-site of the Small Subunit (mt-SSU): Similar to its action in bacteria, tigecycline binds to the A-site on the small ribosomal subunit, physically preventing the accommodation of aminoacyl-tRNA.[1][3][4] This blockage effectively halts the elongation phase of protein synthesis.

-

The Peptidyl Transferase Center (PTC) of the Large Subunit (mt-LSU): Tigecycline also binds to the PTC on the large ribosomal subunit, a crucial region responsible for catalyzing the formation of peptide bonds.[1][3]

This dual-binding mechanism ensures a potent inhibition of the synthesis of the 13 essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical components of the oxidative phosphorylation (OXPHOS) system, the primary pathway for ATP production in the cell.

Quantitative Effects of Tigecycline on Mitochondrial Function

The inhibition of mitochondrial protein synthesis by tigecycline leads to a cascade of measurable downstream effects. These effects are often dose-dependent and vary across different cell types.

Inhibition of Cell Viability (IC50)

The cytotoxic effects of tigecycline, largely attributed to mitochondrial dysfunction, have been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.

| Cell Line Type | Cell Line | IC50 (µM) | Citation(s) |

| T-cell Leukemia | Jurkat | 2.94–3.08 | [1] |

| Peripheral Blood Mononuclear Cells | PBMCs | 2.02–9.42 | [1] |

| Hepatocellular Carcinoma | Hep3B | 2.673 | [5] |

| Colorectal Carcinoma | HCT-116 | 93 | [4] |

| Various Cancer Cell Lines | Multiple | 5.8–51.4 | [6] |

Dose-Dependent Inhibition of Mitochondrial Respiration

Tigecycline treatment leads to a quantifiable decrease in mitochondrial respiration, as measured by the oxygen consumption rate (OCR).

| Cell Line | Tigecycline Concentration (µM) | Effect on OCR | Citation(s) |

| Huh7 and HepG2 | 10 - 160 | Dose-dependent decrease | [5] |

Reduction of Mitochondrially-Encoded Proteins

The direct inhibition of mitochondrial translation results in a significant reduction in the levels of proteins encoded by mtDNA.

| Cell Line(s) | Tigecycline Concentration (µM) | Affected Proteins | Outcome | Citation(s) |

| Jurkat T cells | 5 | NDUFB8 (Complex I), UQCRCII (Complex III), COX-2 (Complex IV) | Decreased protein levels | [1] |

| Chronic Myeloid Leukemia (CML) cells | Not specified | COX-1 and COX-2 (Complex IV) | Significant decrease after 48h | [7] |

Key Signaling Pathways and Cellular Consequences

The tigecycline-induced mitochondrial dysfunction triggers a series of cellular stress responses and signaling cascades.

Figure 1: Signaling cascade initiated by tigecycline's inhibition of mitochondrial protein synthesis.

The primary consequences of this pathway disruption include:

-

Increased Reactive Oxygen Species (ROS): Impaired electron transport chain function leads to electron leakage and the generation of superoxide and other reactive oxygen species.

-

AMPK Activation and mTOR Inhibition: The decrease in cellular ATP levels due to OXPHOS failure activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth and proliferation.[2][5][8]

-

Induction of Apoptosis and Cell Cycle Arrest: The culmination of these stress signals often results in programmed cell death (apoptosis) and a halt in the cell cycle, contributing to the cytotoxic effects of tigecycline.[2][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of tigecycline on mitochondrial protein synthesis.

Experimental Workflow Overview

Figure 2: A generalized workflow for investigating tigecycline's effects on mitochondrial protein synthesis.

Protocol for ³⁵S-Methionine Metabolic Labeling of Mitochondrial Proteins

This method allows for the specific visualization and quantification of newly synthesized mitochondrial proteins.

Materials:

-

Cultured cells of interest

-

Complete culture medium

-

Methionine/cysteine-free DMEM

-

Dialyzed fetal bovine serum (FBS)

-

L-glutamine and sodium pyruvate

-

Tigecycline stock solution

-

Cytosolic translation inhibitor (e.g., emetine or anisomycin)

-

[³⁵S]-Methionine

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Trichloroacetic acid (TCA)

-

Acetone

-

Scintillation fluid and counter

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency on the day of the experiment. Treat the cells with the desired concentrations of tigecycline for the specified duration (e.g., 18-24 hours).

-

Methionine Starvation: Wash the cells twice with warm PBS. Incubate the cells in pre-warmed methionine/cysteine-free DMEM supplemented with dialyzed FBS and L-glutamine for 30-60 minutes to deplete intracellular methionine pools.

-

Inhibition of Cytosolic Translation: Add a cytosolic translation inhibitor (e.g., 100 µg/mL emetine) to the starvation medium and incubate for 5-10 minutes. This step is crucial to ensure that only mitochondrial translation is measured.

-

Radiolabeling: Add [³⁵S]-methionine to the medium at a final concentration of 100-200 µCi/mL. Incubate for 1-2 hours at 37°C.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Precipitation and Quantification: Precipitate the proteins from the lysate using ice-cold TCA. Wash the protein pellet with acetone and resuspend in a suitable buffer. Determine the protein concentration using a standard assay (e.g., BCA).

-

Scintillation Counting: Measure the incorporation of [³⁵S]-methionine by liquid scintillation counting to determine the overall rate of mitochondrial protein synthesis.

-

SDS-PAGE and Autoradiography: Separate the radiolabeled proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the newly synthesized mitochondrial proteins.

Protocol for Western Blot Analysis of OXPHOS Subunits

This protocol is used to determine the steady-state levels of specific mitochondrial and nuclear-encoded OXPHOS protein subunits.

Materials:

-

Tigecycline-treated and control cell lysates

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against OXPHOS subunits (e.g., NDUFB8, SDHB, UQCRC2, MT-CO2, ATP5A) and a loading control (e.g., actin, tubulin, or VDAC)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol for Measuring Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

This assay measures the rate of oxygen consumption in live cells, providing a real-time assessment of mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Calibrant solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Tigecycline

-

Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A.

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Tigecycline Treatment: Treat the cells with various concentrations of tigecycline for the desired duration.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load Drug Plate: Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Seahorse XF Assay: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR, followed by sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, which reveals the ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

-

Data Analysis: Normalize the OCR data to cell number or protein content. Analyze the key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Conclusion

Tigecycline's inhibitory effect on mitochondrial protein synthesis is a well-documented phenomenon with significant implications for both its therapeutic applications and its potential toxicities. By specifically targeting the mitoribosome, tigecycline disrupts the synthesis of essential OXPHOS proteins, leading to mitochondrial dysfunction, oxidative stress, and the activation of signaling pathways that culminate in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of tigecycline and other potential mitochondrial-targeting compounds. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies and for ensuring the safe and effective use of existing drugs.

References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. Targeted protein degradation in the mitochondrial matrix and its application to chemical control of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T cell toxicity induced by tigecycline binding to the mitochondrial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Labeling of Mitochondrial Translation Products in Whole Cells and Isolated Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. [scholars.duke.edu]

Physicochemical Properties of Tigecycline Hydrate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tigecycline hydrate powder, a critical broad-spectrum antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).

General Characteristics

This compound is a glycylcycline antibiotic, a derivative of minocycline. It is typically supplied as a yellow-orange to brown crystalline or lyophilized powder.[1] The compound is known for its instability in solution, making the characterization of its solid-state properties particularly crucial for formulation development.[2][3]

| Property | Description | References |

| Chemical Name | (4S,4aS,5aR,12aS)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrate | [4] |

| Molecular Formula | C₂₉H₃₉N₅O₈·xH₂O | [1] |

| Molecular Weight | 585.65 g/mol (anhydrous basis) | [1] |

| Appearance | Yellow-orange to brown crystalline powder or cake | [1][5] |

| Purity | Typically ≥98% (by HPLC) | |

| Storage | 2-8°C, protected from light and moisture |

Solubility Profile

This compound exhibits varying solubility in different solvents, a key consideration for its formulation and analytical method development.

| Solvent | Solubility | References |

| Water | Approximately 10 mg/mL in PBS (pH 7.2) | [4] |

| Dimethyl Sulfoxide (DMSO) | ≥3 mg/mL (warmed); Approximately 30 mg/mL | [4] |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | [4] |

| Ethanol | Approximately 1 mg/mL | [4] |

Stability Profile

Tigecycline is susceptible to degradation through several pathways, primarily oxidation and epimerization.[6] Its stability is highly dependent on pH, temperature, and exposure to light and oxygen.[6][7]

-

Oxidative Degradation: The phenol group in the tigecycline molecule makes it prone to oxidation, particularly at pH values greater than 7.[7]

-

Epimerization: At acidic pH, epimerization is a significant degradation pathway.[6]

-

Solution Stability: Aqueous solutions of tigecycline are unstable and should be freshly prepared.[4] In saline solution at room temperature, significant degradation is observed within 24 hours.[7]

Stabilization Strategies:

Several approaches can be employed to enhance the stability of tigecycline in solution and in its solid form:

-

pH Control: Maintaining an acidic pH can minimize oxidative degradation.[6]

-

Excipients: The use of carbohydrates like lactose can stabilize tigecycline against epimerization in lyophilized formulations.[6] Ascorbic acid and pyruvate have been shown to act as oxygen-reducing agents, improving stability in solution.

-

Protection from Light and Oxygen: Shielding from light and purging solutions with inert gas are recommended to prevent degradation.[4]

Polymorphism and Crystallinity

Tigecycline can exist in various crystalline and amorphous forms, which can impact its physical and chemical properties, including solubility and stability.[8][9] Different crystalline forms of tigecycline and its hydrochloride salt have been identified and characterized by X-ray powder diffraction (XRPD).[8][10]

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are essential for the identification, characterization, and quality control of this compound powder.

| Technique | Key Findings | References |

| UV/Visible Spectroscopy | λmax at approximately 251 nm and 353 nm | [4] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks corresponding to its functional groups can be used for identification. | [2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state ¹³C NMR can be used to characterize different crystalline forms. | [8] |

| Differential Scanning Calorimetry (DSC) | Can be used to determine the thermal behavior, including melting point and glass transition temperature of different forms. | [1] |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and water content of the hydrate. | [1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized depending on the analytical instrumentation and the specific requirements of the analysis.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

| Parameter | Typical Value | References |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase is a mixture of acetonitrile and 0.1% aqueous acetic acid (pH 3.5) in a ratio of 20:80 (v/v). | [11] |

| Flow Rate | 0.4 - 1.2 mL/min | [11][12] |

| Detection Wavelength | 250 nm or 247 nm | [13][14] |

| Injection Volume | 10 - 20 µL | - |

| Column Temperature | Ambient or controlled (e.g., 30°C) | [3] |

Sample Preparation:

-

Accurately weigh a suitable amount of this compound powder.

-

Dissolve the powder in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to obtain a stock solution of known concentration.

-

Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main tigecycline peak relative to the total area of all peaks in the chromatogram. For stability studies, the decrease in the peak area of tigecycline over time is monitored.

X-Ray Powder Diffraction (XRPD) for Polymorph Characterization

Instrumentation: A powder X-ray diffractometer.

Procedure:

-

Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (typically from 2° to 40° 2θ).[8]

-

Initiate the scan and collect the diffraction pattern.

Data Analysis:

The resulting diffractogram, a plot of intensity versus 2θ angle, is a unique fingerprint for a specific crystalline form. The peak positions (2θ values) and their relative intensities are used to identify and differentiate between polymorphs.

Visualizations

Degradation Pathways of Tigecycline

Caption: Major degradation pathways of tigecycline.

Mechanism of Action of Tigecycline

Caption: Tigecycline's mechanism of inhibiting bacterial protein synthesis.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

References

- 1. Thermal Analysis and Validation of UV and Visible Spectrophotometric Methods for the Determination of New Antibiotic Tigecycline in Pharmaceutical Product [article.sapub.org]

- 2. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. sapub.org [sapub.org]

- 6. Spray dried tigecycline dry powder aerosols for the treatment of Nontuberculous mycobacterial pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US8198470B2 - Crystalline form II of tigecycline and processes for preparation thereof - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. [PDF] DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR ESTIMATION OF TIGECYCLINE IN BULK AND ITS PARENTERAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]

- 11. Stability Indicating HPLC Determination of Tigecycine in Pharmaceutical Dosage Forms - IJPRS [ijprs.com]

- 12. sciforum.net [sciforum.net]

- 13. scispace.com [scispace.com]

- 14. ijrpas.com [ijrpas.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tigecycline Hydrate (CAS: 220620-09-7)

Tigecycline is a glycylcycline antibiotic, a class derived from tetracyclines, and it represents a critical last-line therapeutic option for treating severe infections caused by multidrug-resistant (MDR) bacteria.[1][2][3] Its chemical structure, a derivative of minocycline, is specifically engineered to overcome common tetracycline resistance mechanisms, thereby providing a broader spectrum of activity.[3][4][5] This document provides a comprehensive technical overview of this compound, covering its chemical properties, mechanism of action, pharmacokinetics, resistance mechanisms, and key experimental protocols.

Chemical and Physical Properties